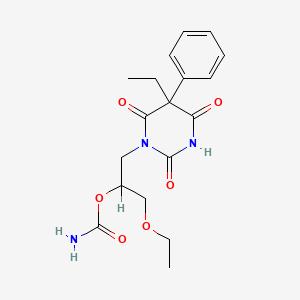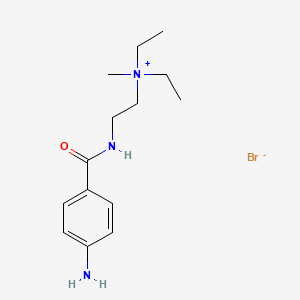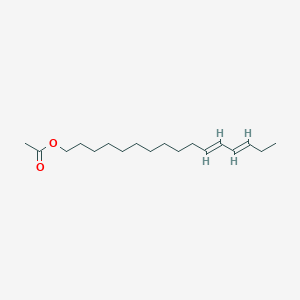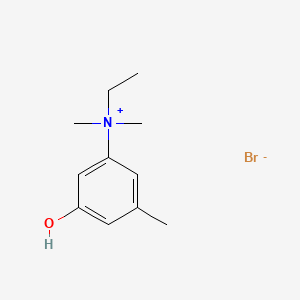![molecular formula C19H42ClNO B13786208 Trimethyl[3-(tridecyloxy)propyl]ammonium chloride CAS No. 68123-07-9](/img/structure/B13786208.png)
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to modify surface properties, making it useful in formulations requiring surface activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride typically involves the reaction of a tertiary amine with an alkyl halide. The process can be summarized as follows:
Starting Materials: Tertiary amine and tridecyloxypropyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.
Procedure: The tertiary amine is reacted with tridecyloxypropyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or distillation to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Continuous Stirring: Ensures uniform reaction conditions.
Temperature Control: Maintains optimal reaction temperatures.
Automated Purification: Utilizes automated systems for purification to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles, replacing the chloride ion.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Hydrolysis: Hydrolyzes in the presence of water, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Hydrolysis Products: Alcohols and amines, depending on the reaction conditions.
Scientific Research Applications
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mechanism of Action
The mechanism by which Trimethyl[3-(tridecyloxy)propyl]ammonium chloride exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). The molecular targets include cell membranes and proteins, where it can alter permeability and function.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
- Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride
Uniqueness
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is unique due to its specific alkyl chain length and the presence of the tridecyloxy group, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and stability in various environments.
Properties
CAS No. |
68123-07-9 |
|---|---|
Molecular Formula |
C19H42ClNO |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
trimethyl(3-tridecoxypropyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XYEYOAYIWLFMHH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


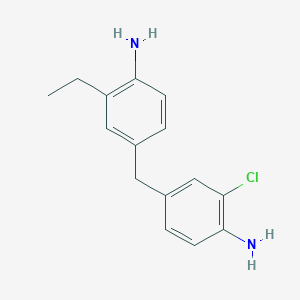
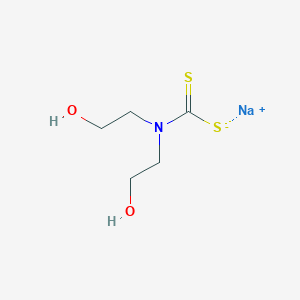

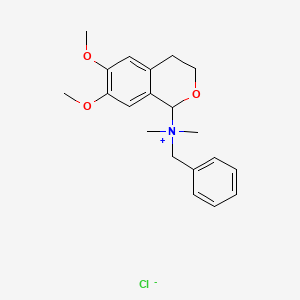
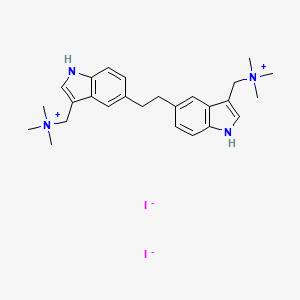

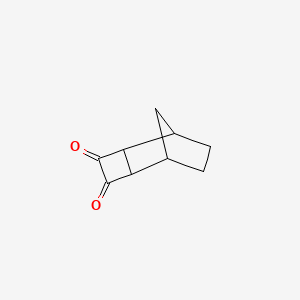
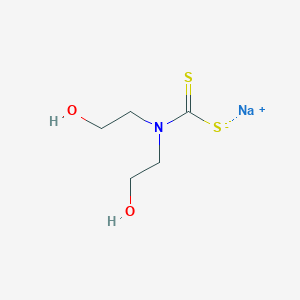
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)

